molecular formula C11H7ClN2O2 B1303292 2-(4-Chlorophenyl)-3-nitropyridine CAS No. 886361-74-6

2-(4-Chlorophenyl)-3-nitropyridine

Cat. No.: B1303292
CAS No.: 886361-74-6
M. Wt: 234.64 g/mol
InChI Key: MRPFMKABLOJZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a 4-chlorophenyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-nitropyridine typically involves the nitration of 2-(4-Chlorophenyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2-(4-Chlorophenyl)pyridine

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.

    Procedure: The nitration mixture is slowly added to the 2-(4-Chlorophenyl)pyridine under stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products

    Reduction: 2-(4-Chlorophenyl)-3-aminopyridine

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used in the design of molecular probes for studying biological processes and interactions at the molecular level.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-nitropyridine
  • 2-(4-Fluorophenyl)-3-nitropyridine
  • 2-(4-Methylphenyl)-3-nitropyridine

Comparison

2-(4-Chlorophenyl)-3-nitropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-(4-chlorophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFMKABLOJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296102
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-74-6
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.